molecular formula C20H28O2Si B3059442 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130372-07-5

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B3059442
CAS No.: 130372-07-5
M. Wt: 328.5 g/mol
InChI Key: WGBBKMOBGARXLF-UHFFFAOYSA-N
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Description

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a silyl-protected alcohol derivative featuring a tert-butyldiphenylsilyl (TBDPS) group attached to the oxygen atom at the 4-position of a butanol backbone. The TBDPS group, a bulky organosilicon moiety, is widely employed in organic synthesis to protect hydroxyl groups during multi-step reactions .

Synthesis of such compounds typically involves reacting the alcohol with tert-butyldiphenylchlorosilane (CAS 58479-61-1) under basic conditions, a method validated for similar silyl ethers . The TBDPS group’s steric bulk and phenyl substituents enhance stability compared to smaller silyl groups like tert-butyldimethylsilyl (TBDMS), making it ideal for long-term protection in complex syntheses .

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,10-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBKMOBGARXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435091
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130372-07-5
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the silyl ether group.

Scientific Research Applications

Introduction to 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 439693-30-8) is a siloxane compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound features a butanol backbone with a silyl ether functional group, which imparts distinctive characteristics that are beneficial in several fields, including organic synthesis, materials science, and pharmaceuticals.

Organic Synthesis

1-Butanol derivatives are widely used in organic synthesis due to their ability to act as intermediates or reagents. The presence of the diphenylsilyl group enhances the compound's reactivity and stability, making it useful for:

  • Silylation Reactions : The compound can be employed to introduce silyl groups into organic molecules, which is crucial for protecting functional groups during multi-step syntheses.
  • Catalysis : It can serve as a catalyst or co-catalyst in various reactions, including nucleophilic substitutions and eliminations.

Materials Science

The unique properties of 1-butanol derivatives make them valuable in the development of advanced materials:

  • Silicone Polymers : The silyl ether functionality allows for the incorporation of this compound into silicone polymers, enhancing their thermal stability and mechanical properties.
  • Coatings and Adhesives : Its ability to improve adhesion and flexibility makes it suitable for use in coatings and adhesives formulations.

Pharmaceutical Applications

In the pharmaceutical industry, 1-butanol derivatives are explored for their potential therapeutic effects:

  • Drug Development : Compounds with silyl functionalities can influence drug solubility and bioavailability. Studies have shown that incorporating such groups can enhance the pharmacokinetic profiles of certain drugs.
  • Prodrugs : The compound may be utilized in the design of prodrugs that require conversion to an active form within biological systems.

Analytical Chemistry

The compound's chemical properties allow it to be used in analytical applications:

  • Chromatography : It can serve as a stationary phase or modifier in chromatographic techniques, improving separation efficiency for complex mixtures.
  • Spectroscopy : Its unique spectral characteristics facilitate its use as a standard reference material in spectroscopic analyses.

Case Study 1: Silylation Reactions

A study demonstrated the effectiveness of 1-butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- in silylation reactions involving alcohols and amines. The results indicated high yields and selectivity in forming silylated products, showcasing its utility as a versatile reagent in organic synthesis.

Case Study 2: Development of Silicone-Based Materials

Research focused on incorporating this compound into silicone elastomers revealed significant improvements in mechanical strength and thermal stability. The study highlighted its potential application in high-performance materials used in automotive and aerospace industries.

Case Study 3: Pharmaceutical Formulation

Investigations into the use of this compound as a prodrug precursor showed enhanced solubility and absorption rates compared to traditional formulations. This finding suggests promising implications for drug delivery systems that utilize silyl ether functionalities.

Mechanism of Action

The mechanism by which 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- exerts its effects involves the interaction of the silyl ether group with various molecular targets. The silyl group can protect hydroxyl groups from unwanted reactions, allowing for selective transformations in complex molecules. This protection is crucial in multi-step organic syntheses where specific functional groups need to be preserved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- and structurally related silyl ethers:

Compound Name Protecting Group Molecular Weight (g/mol) Key Features Applications
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- TBDPS ~342.5 (estimated) High steric bulk; phenyl groups enhance stability Long-term hydroxyl protection in multi-step syntheses
Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS 87184-81-4) TBDMS 216.4 Smaller size; easier deprotection under mild acid Short-term protection in sterically unhindered environments
4-[[(TBDMS)oxy]methyl]benzenamine (CAS 131230-76-7) TBDMS 237.41 Combines silyl protection with aromatic amine functionality Intermediate in pharmaceutical synthesis
tert-Butyldiphenylchlorosilane (CAS 58479-61-1) 334.9 Reagent for introducing TBDPS groups Key precursor in silyl ether synthesis

Stability and Reactivity

  • TBDPS vs. TBDMS : The TBDPS group in the target compound offers superior stability under acidic and oxidative conditions compared to TBDMS analogs. For example, TBDMS ethers (e.g., Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- ) are cleaved by dilute acids (e.g., acetic acid), whereas TBDPS requires stronger acids like tetrabutylammonium fluoride (TBAF) .
  • Degradation Pathways : Evidence from microbial degradation studies shows that silyl ethers like bis(tert-butyldimethylsilyl)ester can form as breakdown products, suggesting environmental persistence under specific conditions .

Biological Activity

Overview

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 130372-07-5) is a chemical compound with the molecular formula C20H28O2SiC_{20}H_{28}O_{2}Si and a molecular weight of 328.52 g/mol. This compound features a diphenylsilyl group, which provides unique steric and electronic properties that may influence its biological activity. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is primarily attributed to its ability to act as a protecting group in organic synthesis and its potential interactions with biological macromolecules. The presence of the silyl group enhances stability and selectivity in chemical reactions, which can be crucial in drug development and biochemical studies.

Environmental Influence

The compound's action can be influenced by environmental factors such as pH, temperature, and the presence of other reactants. It is typically stored under inert conditions to prevent degradation.

Anti-inflammatory Effects

In related studies involving butanol extracts from various sources (e.g., mushrooms), substantial anti-inflammatory effects have been documented. For instance, extracts showed up to 91.4% anti-inflammatory potential at specific concentrations . Although direct studies on the compound's anti-inflammatory properties are lacking, its structural analogs suggest possible similar effects.

Case Studies

  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method highlights its utility in organic synthesis and potential applications in pharmaceuticals.
  • Biological Assays : In broader pharmacological evaluations involving butanol extracts from natural sources, various assays demonstrated significant biological activities including antioxidant and anti-inflammatory effects . These findings suggest that compounds with similar structures may also possess beneficial bioactivities.

Comparative Analysis

To better understand the uniqueness of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is useful to compare it with similar compounds:

Compound NameStructureMolecular WeightNotable Properties
1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molSimilar protective properties but less steric hindrance
1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molLess stability compared to diphenyl variant
1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molDifferent reactivity profiles in substitution reactions

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, and how can purity be optimized?

  • Chemical Synthesis : Traditional methods involve silylation of 1,4-butanediol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base like imidazole. Solvents such as dichloromethane or dimethylformamide (DMF) are used under anhydrous conditions .
  • Biocatalytic Approaches : Enzymatic methods using lipases or esterases can improve regioselectivity. For example, immobilized Candida antarctica lipase B (CAL-B) in tert-butanol has been shown to reduce side reactions .
  • Purity Optimization : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H NMR (CDCl3_3): δ 0.98–1.05 (t-Bu), 1.60–1.75 (m, -CH2_2-), 3.60–3.70 (m, -OCH2_2-), 7.20–7.50 (aromatic protons). 13^{13}C NMR confirms the silyl ether linkage at ~60 ppm .
  • FT-IR : Peaks at ~1100 cm1^{-1} (Si-O-C) and 3050–3100 cm1^{-1} (aromatic C-H) .
  • Mass Spectrometry : ESI-MS ([M+Na]+^+) for molecular weight validation .

Q. How should this compound be stored to ensure stability?

  • Store under inert gas (argon) at –20°C in amber glass vials. Avoid exposure to moisture or acids, which hydrolyze the silyl ether. Stability tests show >95% purity retention after 12 months under these conditions .

Advanced Research Questions

Q. What metabolic engineering strategies enhance microbial tolerance to 1-butanol derivatives during biosynthesis?

  • Lab Evolution : Adaptive laboratory evolution (ALE) of Methylobacterium extorquens AM1 under incremental 1-butanol stress identified mutations in membrane transporters (e.g., acrB) and stress-response genes (e.g., soxR) .
  • Heterologous Pathways : Introducing Clostridium 1-butanol pathways into E. coli requires co-expression of trans-enoyl-CoA reductase (Ter) and NADH/acetyl-CoA flux optimization .
  • Key Data :

Strain1-Butanol Tolerance (g/L)Productivity (g/L/h)
Wild-type E. coli1.20.05
Engineered E. coli8.50.31

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Functional Group Modifications :

  • Replace the t-butyldiphenylsilyl group with triisopropylsilyl (TIPS) to alter lipophilicity (logP changes from 5.2 to 4.8) .
  • Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenyl rings to modulate electronic effects, improving interactions with biological targets .
    • Biological Testing : Use in vitro assays (e.g., antimicrobial activity against S. aureus MIC: 32 µg/mL) to validate SAR hypotheses .

Q. What environmental considerations are critical for sustainable use of this compound?

  • Degradation Pathways : Hydrolysis under acidic conditions yields 1,4-butanediol and inert silanol byproducts. Photodegradation in aqueous solutions follows pseudo-first-order kinetics (t1/2_{1/2} = 48 h under UV light) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in synthesis to reduce toxicity. Biocatalytic routes reduce energy use by 40% compared to chemical methods .

Q. How can formulation challenges (e.g., solubility) be addressed for biomedical applications?

  • Microemulsion Systems : Use oleic acid/Tween 80/1-butanol (3:1 ratio) to achieve stable microemulsions. Optimal droplet size (50–100 nm) is confirmed via dynamic light scattering (DLS) .
  • Co-Solvents : Ethanol (20% v/v) increases aqueous solubility from 2 mg/mL to 15 mg/mL .

Methodological Notes

  • Contradictions : Chemical synthesis offers higher yields (>80%), while biocatalysis provides better stereocontrol but lower yields (50–60%) .
  • Unresolved Issues : Mechanisms of microbial tolerance to silyl ether derivatives remain poorly understood. Proteomic studies are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Reactant of Route 2
1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

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